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Compound of Interest

Compound Name: A 58365A

Cat. No.: B1666400 Get Quote

A 58365A is a selective inhibitor of the enzyme 5-lipoxygenase (5-LO), which plays a crucial

role in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators

involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and

inflammatory bowel disease. As a tool compound, A 58365A is invaluable for researchers

studying the role of 5-LO and leukotriene pathways in cellular and disease models. These

application notes provide an overview of its use, relevant data, and detailed protocols for its

application in pharmacological research.

Pharmacological Data
A 58365A exhibits potent and selective inhibition of 5-lipoxygenase. The following table

summarizes its in vitro inhibitory activity against 5-LO from different sources.

Target
Cell/Enzyme
Source

Assay Condition IC50 (nM)

5-Lipoxygenase

Human

Polymorphonuclear

Leukocytes (PMNL)

A23187-stimulated

LTB4 synthesis
30

5-Lipoxygenase
Rat Peritoneal

Neutrophils

A23187-stimulated

LTB4 synthesis
50

5-Lipoxygenase

Guinea Pig

Polymorphonuclear

Leukocytes (PMNL)

A23187-stimulated

LTB4 synthesis
40
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Mechanism of Action
A 58365A is a non-redox, competitive inhibitor of 5-lipoxygenase. It directly binds to the

enzyme, preventing the binding of its substrate, arachidonic acid. This inhibition blocks the

entire leukotriene biosynthesis pathway, leading to a reduction in the production of all

leukotrienes, including LTB4, and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).
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Caption: Simplified 5-Lipoxygenase signaling pathway and the inhibitory action of A 58365A.

Experimental Protocols
In Vitro 5-Lipoxygenase Activity Assay in Human PMNLs
This protocol describes how to measure the inhibitory effect of A 58365A on 5-LO activity in

isolated human polymorphonuclear leukocytes (PMNLs) by quantifying leukotriene B4 (LTB4)

production.

Materials:

A 58365A

Human whole blood

Dextran T-500

Ficoll-Paque

Hanks' Balanced Salt Solution (HBSS)

Calcium Ionophore A23187

Arachidonic Acid

Methanol

LTB4 ELISA Kit

Protocol:

Isolation of Human PMNLs:

Collect human whole blood in heparinized tubes.

Mix blood with 6% Dextran T-500 in saline (4:1 v/v) and allow erythrocytes to sediment for

45 minutes at room temperature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1666400?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666400?utm_src=pdf-body
https://www.benchchem.com/product/b1666400?utm_src=pdf-body
https://www.benchchem.com/product/b1666400?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Layer the leukocyte-rich plasma onto Ficoll-Paque and centrifuge at 400 x g for 30

minutes.

Aspirate the upper layers, and lyse the contaminating red blood cells in the pellet with

hypotonic saline.

Wash the resulting PMNL pellet twice with HBSS and resuspend in HBSS containing 1.25

mM CaCl2.

Determine cell viability and concentration using a hemocytometer and trypan blue

exclusion.

Inhibition Assay:

Pre-incubate PMNLs (5 x 10^6 cells/mL) with various concentrations of A 58365A (e.g., 1

nM to 10 µM) or vehicle (DMSO) for 15 minutes at 37°C.

Add arachidonic acid (10 µM final concentration) to the cell suspension.

Immediately stimulate LTB4 synthesis by adding calcium ionophore A23187 (5 µM final

concentration).

Incubate for 10 minutes at 37°C.

Stop the reaction by adding an equal volume of cold methanol.

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

LTB4 Quantification:

Collect the supernatant.

Quantify the amount of LTB4 in the supernatant using a commercially available LTB4

ELISA kit, following the manufacturer's instructions.

Data Analysis:
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Calculate the percentage inhibition of LTB4 synthesis for each concentration of A 58365A
compared to the vehicle control.

Determine the IC50 value by plotting the percentage inhibition against the log

concentration of A 58365A and fitting the data to a sigmoidal dose-response curve.

Cell Preparation Inhibition Assay Quantification
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Click to download full resolution via product page

Caption: Experimental workflow for the in vitro 5-lipoxygenase inhibition assay.

Selectivity Profiling Against Cyclooxygenase (COX)
Enzymes
To ensure that A 58365A is a selective inhibitor of 5-LO, it is important to test its activity against

related enzymes in the arachidonic acid cascade, such as COX-1 and COX-2.

Materials:

A 58365A

Purified Ovine COX-1 and Human Recombinant COX-2 enzymes

Arachidonic Acid

Colorimetric COX inhibitor screening assay kit

Protocol:

Enzyme Preparation:

Prepare purified ovine COX-1 and human recombinant COX-2 enzymes according to the

supplier's instructions.
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Inhibition Assay:

In a 96-well plate, add the assay buffer, heme, and either purified COX-1 or COX-2

enzyme.

Add various concentrations of A 58365A (e.g., 100 nM to 100 µM) or a known COX

inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control, and vehicle

(DMSO) as a negative control.

Pre-incubate for 10 minutes at 25°C.

Initiate the reaction by adding arachidonic acid.

Incubate for 2 minutes at 25°C.

Add a colorimetric substrate from the assay kit which reacts with the prostaglandin G2

produced by the COX enzymes.

Measure the absorbance at the recommended wavelength (e.g., 590 nm) using a

microplate reader.

Data Analysis:

Calculate the percentage inhibition of COX activity for each concentration of A 58365A.

Determine the IC50 values for COX-1 and COX-2 inhibition. A significantly higher IC50 for

COX enzymes compared to 5-LO indicates selectivity.
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Caption: Selectivity of A 58365A for the 5-Lipoxygenase pathway over the Cyclooxygenase
pathway.

To cite this document: BenchChem. [Application Notes and Protocols for A 58365A].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666400#a-58365a-as-a-tool-compound-in-
pharmacology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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